5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid is a small molecule with a molecular weight of 189.19 . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, with a methanesulfonyl group and a carboxylic acid group attached .
Molecular Structure Analysis
The molecular structure of 5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid can be represented by the InChI code: 1S/C6H7NO4S/c1-12(10,11)5-3-2-4(7-5)6(8)9/h2-3,7H,1H3,(H,8,9) . This indicates that the molecule consists of a pyrrole ring with a methanesulfonyl group and a carboxylic acid group attached.Scientific Research Applications
Pharmaceutical Drug Synthesis
5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid: is a valuable intermediate in the synthesis of various pharmaceutical drugs. Its pyrrole core is a common motif in many biologically active compounds. The methanesulfonyl group can act as a good leaving group or be transformed into other functional groups, aiding in the creation of diverse medicinal molecules .
Anticancer Research
The pyrrole ring system found in 5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid is present in many anticancer agents. Researchers are exploring its incorporation into novel compounds that can target specific cancer cells with higher efficacy and lower toxicity .
Anti-Inflammatory and Analgesic Agents
Compounds derived from pyrrole have shown significant anti-inflammatory and analgesic activities5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid can be used to synthesize new analogs with potential higher potency and specificity for treating pain and inflammation .
Chemical Synthesis
This compound serves as a building block in chemical synthesis, particularly in constructing complex molecules with pyrrole rings. Its reactivity allows for selective transformations, enabling chemists to design and synthesize a wide range of heterocyclic compounds .
Safety and Hazards
The safety information for 5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
5-methylsulfonyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-12(10,11)5-3-2-4(7-5)6(8)9/h2-3,7H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYWEECLLQOIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1368085-26-0 |
Source
|
Record name | 5-methanesulfonyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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